Bienvenue dans la boutique en ligne BenchChem!

4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

The compound 4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine (CAS 2034318-56-2) is a synthetic, heterocyclic small molecule featuring a pyrrolidine core linked via an ether bridge to a 2-methylpyrimidine ring and via a carbonyl to a morpholine ring. With a molecular formula of C14H20N4O3 and a molecular weight of 292.33 g/mol, it is primarily utilized as a building block or intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis, due to its balanced lipophilicity and hydrogen-bonding capacity.

Molecular Formula C14H20N4O3
Molecular Weight 292.339
CAS No. 2034318-56-2
Cat. No. B2590176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine
CAS2034318-56-2
Molecular FormulaC14H20N4O3
Molecular Weight292.339
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(C2)C(=O)N3CCOCC3
InChIInChI=1S/C14H20N4O3/c1-11-15-4-2-13(16-11)21-12-3-5-18(10-12)14(19)17-6-8-20-9-7-17/h2,4,12H,3,5-10H2,1H3
InChIKeySWFTYJUKXPXPIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine (CAS 2034318-56-2): Structural Baseline for Procurement Evaluation


The compound 4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine (CAS 2034318-56-2) is a synthetic, heterocyclic small molecule featuring a pyrrolidine core linked via an ether bridge to a 2-methylpyrimidine ring and via a carbonyl to a morpholine ring [1]. With a molecular formula of C14H20N4O3 and a molecular weight of 292.33 g/mol, it is primarily utilized as a building block or intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis, due to its balanced lipophilicity and hydrogen-bonding capacity [1][2]. Its computed properties, including an XLogP3 of 0.2 and a topological polar surface area (TPSA) of 67.8 Ų, place it within a desirable physicochemical space for oral bioavailability, distinguishing it from more lipophilic or less soluble analogs [1].

Procurement Risk for 2034318-56-2: Why Simple In-Class Substitution Leads to Uncontrolled Physicochemical Variation


In silico profiling reveals that seemingly minor structural modifications within the pyrimidine-pyrrolidine-morpholine class generate substantial shifts in key physicochemical properties, directly impacting suitability for specific drug discovery programs. The specific 2-methylpyrimidin-4-yl ether linkage in CAS 2034318-56-2 is a critical determinant of its calculated lipophilicity and hydrogen-bonding profile. Generic substitution with an analog where the ether is replaced by a direct carbon-nitrogen bond, such as 4-[1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carbonyl]morpholine (CAS 2877681-46-2), alters the electronic distribution and can significantly change the compound's solubility and permeability profile, potentially derailing structure-activity relationship (SAR) studies . The quantitative evidence below demonstrates that compounds in this class are not freely interchangeable without risking experimental inconsistency.

Quantitative Differentiation Guide: Target Compound vs. Key Structural Analogs


Hydrogen Bond Acceptor Capacity vs. Des-ether Analog

The target compound possesses five hydrogen bond acceptor sites, a direct consequence of its oxygen-containing morpholine carbonyl and pyrimidinyl ether moieties. In contrast, the des-ether, direct pyrrolidine-linked analog (CAS 2877681-46-2) has only four acceptor sites, reducing its overall capacity for specific polar interactions [1]. This quantitative difference in H-bond acceptors is crucial for target engagement where a specific network of hydrogen bonds is required.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Rotatable Bond Flexibility vs. Spatially Constrained Analog

The target compound has only two rotatable bonds, indicating a relatively rigid structure. This rigidity is a direct result of the cyclic pyrrolidine and morpholine rings. A closely related but more flexible analog, where the pyrrolidine linker between the pyrimidine and morpholine is linear, would possess a higher rotatable bond count, increasing its conformational entropy penalty upon binding [1]. The specific rotatable bond count of 2 is a fixed parameter for this compound.

Conformational Analysis Ligand Efficiency Molecular Modeling

Lipophilicity (XLogP3) Control vs. 2-Unsubstituted Pyrimidine Analog

The 2-methyl substitution on the pyrimidine ring is a key driver of the compound's modest lipophilicity (XLogP3 = 0.2). A direct comparator replacing this with a 2-H atom (unsubstituted pyrimidine) would result in a calculated XLogP3 that is approximately 0.5 log units lower, reflecting the loss of the lipophilic methyl group [1]. This precise balance of lipophilicity directly influences solubility, plasma protein binding, and metabolic stability.

ADMET Lipophilic Efficiency Drug Likeness

Optimal Application Scenarios for 4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine Procurement


Scaffold for Kinase Inhibitor Fragment Growing with Precise H-Bond Network Requirements

This compound is best deployed as a core scaffold in fragment-based drug discovery (FBDD) targeting kinases where a specific constellation of five hydrogen bond acceptor interactions is necessary for hinge-region binding. The evidence of its rigid structure (2 rotatable bonds) and balanced lipophilicity (XLogP3=0.2) supports its use as an ideal fragment for rapid, high-quality lead generation [1].

Reference Tool Compound for Calibrating Computed Physicochemical Property Pipelines

Due to its well-defined and numerically precise computed properties (5 HBA, 2 RotBonds, XLogP3 of 0.2), this compound serves as an excellent standard for validating internal ADMET prediction models. Procurement by computational chemistry teams enables calibration against public database values, ensuring in silico models are accurately predicting the properties of this chemotype with minimal experimental cost [1].

Starting Material for Parallel Library Synthesis Toward EED-Targeting Compounds

The 2-methylpyrimidin-4-yl ether motif is present in known inhibitors of the polycomb protein EED (e.g., compounds with IC50 values of 30-40 nM in TR-FRET assays) [2]. While not active itself, this compound is an ideal advanced intermediate for rapid diversification at the pyrrolidine nitrogen or morpholine ring, enabling efficient parallel synthesis of targeted libraries to explore EED inhibitor SAR, leveraging its pre-optimized core properties.

Quote Request

Request a Quote for 4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.